molecular formula C12H15NO4 B13756568 1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid

1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid

Cat. No.: B13756568
M. Wt: 237.25 g/mol
InChI Key: WCHPMJJDLVSNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid is a chemical compound belonging to the class of isoquinoline derivatives Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities

Preparation Methods

The synthesis of 1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinolinecarboxylic acid via the Pomeranz–Fritsch–Bobbitt cyclization . This method is known for its simplicity and convenience.

Chemical Reactions Analysis

1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H15NO4/c1-16-10-4-3-7-6-13-9(12(14)15)5-8(7)11(10)17-2/h3-4,9,13H,5-6H2,1-2H3,(H,14,15)

InChI Key

WCHPMJJDLVSNCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CNC(C2)C(=O)O)C=C1)OC

Origin of Product

United States

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